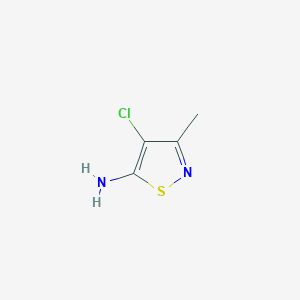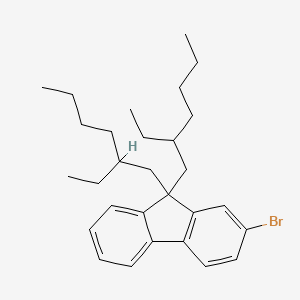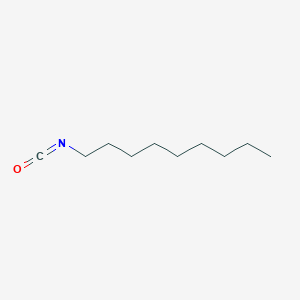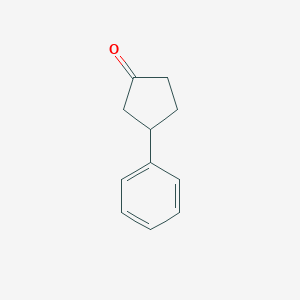
3-Phenylcyclopentanone
Übersicht
Beschreibung
3-Phenylcyclopentanone is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The 3-Phenylcyclopentanone molecule contains a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 ketone .Physical And Chemical Properties Analysis
3-Phenylcyclopentanone is a liquid at room temperature . It has a molecular weight of 160.22 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Chiroptical Spectroscopies
3-Phenylcyclopentanone: has been studied using chiroptical spectroscopies, which include electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD). These techniques are employed to study the absolute configuration and conformational properties of molecules . The conformational details of the cycloalkanone ring play a crucial role in their configuration and conformational properties, particularly in molecules like (S)-3-phenylcyclopentanone .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-phenylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXYJLOYZMFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456495 | |
| Record name | 3-phenylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylcyclopentanone | |
CAS RN |
64145-51-3 | |
| Record name | 3-phenylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes for producing 3-phenylcyclopentanone?
A1: Several methods exist for synthesizing 3-phenylcyclopentanone. One approach involves the Stobbe condensation of propiophenone with diethyl succinate, followed by cyclization and subsequent transformations. [] Another method utilizes the chiral inversion of (+)-3-methyl-3-phenylcyclopentanone, synthesized from (+)-2-methyl-2-phenyl-butanedioic acid, through regiospecific 1,2-ketone transposition. [] A convenient preparation of 3-phenylcyclopentanone is also reported. []
Q2: How does the structure of 3-phenylcyclopentanone relate to its potential for chirality?
A2: The presence of the phenyl group at the 3-position of the cyclopentanone ring introduces chirality. [] This means that 3-phenylcyclopentanone can exist as two enantiomers, each with distinct optical activity. Researchers have explored enantioconvergent syntheses to obtain the desired enantiomer of 3-methyl-3-phenylcyclopentanone. []
Q3: What spectroscopic techniques have been used to characterize 3-phenylcyclopentanone and its derivatives?
A3: Chiroptical spectroscopic methods have been employed to determine the absolute configuration and conformational properties of 3-phenylcyclopentanone and its analogues containing six- and seven-membered rings. [] These techniques likely include circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopies, providing information about the three-dimensional arrangement of atoms in the molecule.
Q4: What is the significance of 2-methyl-3-phenylcyclopentanone and 3-methyl-2-phenylcyclopentane-1-carboxylic acid as intermediates?
A4: Both 2-methyl-3-phenylcyclopentanone and 3-methyl-2-phenylcyclopentane-1-carboxylic acid are considered important intermediates for synthesizing steroid hormone analogs. [] These compounds provide a structural framework for building more complex molecules with potential biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


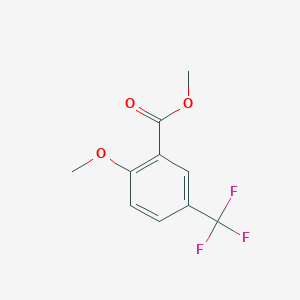


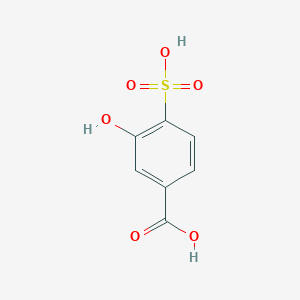
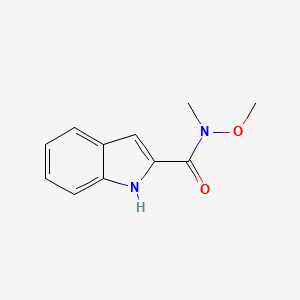



![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate](/img/structure/B1600026.png)
